22-52-Adrenomedullin (human), often referred to as AM(22-52), is a synthetic peptide fragment derived from the naturally occurring hormone adrenomedullin (AM). It functions as a competitive antagonist of AM receptors. [] AM, a 52-amino acid peptide, was initially isolated from human pheochromocytoma. [] It plays a crucial role in regulating various physiological processes, including vasodilation, hormone secretion, and cell growth. [] AM exerts its effects by binding to specific cell surface receptors, primarily composed of the calcitonin receptor-like receptor (CRLR) in conjunction with receptor activity-modifying proteins (RAMPs). [, , ] Two primary AM receptor subtypes exist: AM1 (CRLR/RAMP2) and AM2 (CRLR/RAMP3). []
AM(22-52) specifically targets these receptors, blocking the binding and subsequent downstream signaling of AM. [, , ] This antagonistic property renders AM(22-52) a valuable tool in scientific research, particularly in dissecting the physiological and pathological roles of AM signaling.
The synthesis of AM(22-52) is typically achieved through solid-phase peptide synthesis (SPPS). [, ] SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the amino acid sequence and facilitates the incorporation of modifications if needed.
AM(22-52) comprises the C-terminal 31 amino acid residues of the full-length AM peptide. [, ] This fragment lacks the N-terminal ring structure present in AM, which is crucial for receptor activation. [] The absence of this ring structure is responsible for AM(22-52)'s antagonistic properties. Circular dichroism spectroscopy studies have revealed structural differences between AM and AM(22-52), further supporting the significance of the ring structure in receptor interactions. []
AM(22-52) functions as a competitive antagonist by binding to AM receptors, thereby preventing the binding of AM itself. [, , ] This competitive inhibition effectively blocks the activation of downstream signaling pathways typically initiated by AM. For instance, AM(22-52) inhibits AM-induced cAMP production in cells expressing AM receptors. [, , , ] Additionally, AM(22-52) can antagonize AM-mediated effects on cell proliferation, apoptosis, and other cellular processes. [, , ]
Investigating the Role of AM in Cardiovascular Regulation: AM(22-52) has been used extensively to study the vasodilatory effects of AM and its potential therapeutic implications in hypertension. [, , , ] Studies employing AM(22-52) have shown its ability to inhibit AM-induced vasodilation and modulate blood pressure in animal models. [, , , ]
Elucidating the Role of AM in Tumor Growth and Angiogenesis: AM(22-52) has been instrumental in unraveling the role of AM in tumor progression. [] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines in vitro and in vivo, highlighting the potential of targeting AM signaling in cancer therapy. [, ]
Studying the Role of AM in Inflammatory Diseases: AM(22-52) has been used to investigate the anti-inflammatory properties of AM. Studies have shown that AM(22-52) can modulate inflammatory responses in various disease models, suggesting its potential as a therapeutic target. [, ]
Development of More Potent and Selective AM Receptor Antagonists: While AM(22-52) has proven to be a valuable tool, there is ongoing research to develop more potent and selective antagonists for specific AM receptor subtypes. [] Such advancements could lead to a better understanding of the distinct roles of AM1 and AM2 receptors in different physiological and pathological conditions.
Exploring the Therapeutic Potential of AM(22-52) in Human Diseases: While currently limited to preclinical studies, the potential therapeutic applications of AM(22-52) in various diseases, including hypertension, cancer, and inflammatory disorders, warrant further investigation. [, , , ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2